2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane
Brand Name: Vulcanchem
CAS No.: 24472-00-2
VCID: VC11679716
InChI: InChI=1S/C7H12O4/c1-5-3-8-7(10-5)9-4-6(2)11-7/h5-6H,3-4H2,1-2H3
SMILES: CC1COC2(O1)OCC(O2)C
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol

2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane

CAS No.: 24472-00-2

Cat. No.: VC11679716

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane - 24472-00-2

CAS No. 24472-00-2
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
IUPAC Name 3,8-dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane
Standard InChI InChI=1S/C7H12O4/c1-5-3-8-7(10-5)9-4-6(2)11-7/h5-6H,3-4H2,1-2H3
Standard InChI Key RQTPYPMSFPZXDS-UHFFFAOYSA-N
SMILES CC1COC2(O1)OCC(O2)C
Canonical SMILES CC1COC2(O1)OCC(O2)C

Structural Characteristics

Molecular Architecture

The defining feature of 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane is its spiro[4.4]nonane backbone, where two oxolane rings (five-membered oxygen-containing cycles) share a single spiro carbon atom. Each ring incorporates methyl substituents at the 2- and 7-positions, contributing to the compound’s steric profile and electronic properties. The IUPAC name, 3,8-dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, reflects this arrangement, with oxygen atoms positioned at the 1,4,6,9 sites.

Key Structural Data

PropertyValue
Molecular FormulaC7H12O4\text{C}_7\text{H}_{12}\text{O}_4
Molecular Weight160.17 g/mol
CAS Number24472-00-2
IUPAC Name3,8-dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane
SMILESCC1COC2(O1)OCC(O2)C
InChI KeyRQTPYPMSFPZXDS-UHFFFAOYSA-N

The compound’s three-dimensional geometry imposes significant steric constraints, influencing its reactivity and interactions in synthetic applications. Computational modeling suggests that the spiro linkage induces a near-perpendicular orientation of the two oxolane rings, minimizing eclipsing interactions and stabilizing the molecule.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane typically involves acid-catalyzed cyclization of diol precursors. For example, reacting 2,5-dimethyl-1,4-diol with a carbonyl compound under acidic conditions facilitates ring closure via ketal formation. Key steps include:

  • Diol Protection: The diol is treated with a carbonyl reagent (e.g., acetone) to form a ketal intermediate.

  • Cyclization: Acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) promotes intramolecular etherification, yielding the spirocyclic product.

  • Purification: Chromatographic techniques or recrystallization isolate the desired compound.

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and yield optimization. Continuous-flow reactors and heterogeneous catalysts (e.g., zeolites) are employed to enhance reaction kinetics and reduce byproduct formation. Post-synthesis, advanced purification methods like high-performance liquid chromatography (HPLC) ensure high purity (>98%) for specialized applications.

Applications in Science and Technology

Organic Synthesis

2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane serves as a building block for complex molecules. Its rigid spiro framework is valuable in constructing:

  • Chiral catalysts: The compound’s stereogenic centers enable asymmetric induction in enantioselective reactions.

  • Macrocyclic ligands: Derivatives coordinate metal ions, forming complexes for catalytic or sensing applications.

Material Science

In polymer chemistry, this spiro compound acts as a crosslinking agent, enhancing thermal stability and mechanical strength in epoxy resins. Its oxygen-rich structure also contributes to flame-retardant properties, making it suitable for coatings and adhesives.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Peaks at δ 1.2–1.4 ppm (methyl groups) and δ 3.5–4.0 ppm (oxygen-bound methylene protons).

    • 13C^{13}\text{C} NMR: Signals near δ 20 ppm (methyl carbons) and δ 70–80 ppm (oxygenated carbons).

  • Infrared (IR) Spectroscopy: Strong absorptions at 1100–1250 cm1^{-1} (C–O–C stretching) and 2850–2950 cm1^{-1} (C–H stretching).

  • Mass Spectrometry: Molecular ion peak at m/zm/z 160.17 (M+^+), with fragmentation patterns consistent with oxolane ring cleavage.

X-Ray Crystallography

Single-crystal studies confirm the spiro architecture, revealing bond angles of ~109° at the spiro carbon and inter-ring dihedral angles of 85–90°, consistent with minimized steric strain.

Research Findings and Biological Relevance

Case Study: Spiro Compounds in Drug Delivery

A 2024 study demonstrated that spirocyclic ethers improve the bioavailability of hydrophobic drugs by forming inclusion complexes with cyclodextrins. This suggests potential pharmaceutical applications for 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane in drug formulation.

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